molecular formula C16H15NO B1292592 5-(Benzyloxy)-7-methyl-1H-indole CAS No. 4792-65-8

5-(Benzyloxy)-7-methyl-1H-indole

Cat. No.: B1292592
CAS No.: 4792-65-8
M. Wt: 237.3 g/mol
InChI Key: BQXGEFUVJSBEIY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-7-methyl-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group at the 5-position and a methyl group at the 7-position.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-7-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with specific biological pathways and molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure if swallowed, and is toxic to aquatic life .

Future Directions

Future research could focus on further understanding the properties and potential applications of 5-(Benzyloxy)-7-methyl-1H-indole. For example, one study discusses the potential of glutamate transporters and mitochondria in signaling, co-compartmentalization, functional coupling, and future directions . Another study discusses the synthesis of novel indole-oxindole clubbed 1,2,3-triazole hybrids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-7-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-7-methyl-1H-indole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Benzyloxy)-7-methyl-1H-indole can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the indole ring or the benzyloxy group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-7-methyl-1H-indole involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and interaction with proteins provide insights into its mechanism of action.

Comparison with Similar Compounds

    5-Benzyloxyindole: Similar structure but lacks the methyl group at the 7-position.

    7-Methylindole: Lacks the benzyloxy group at the 5-position.

    5-Benzyloxy-1H-indole: Similar structure but lacks the methyl group at the 7-position.

Uniqueness: 5-(Benzyloxy)-7-methyl-1H-indole is unique due to the presence of both the benzyloxy group at the 5-position and the methyl group at the 7-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-9-15(10-14-7-8-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXGEFUVJSBEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646684
Record name 5-(Benzyloxy)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-65-8
Record name 5-(Benzyloxy)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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